1-(Chloromethyl)-2-vinylbenzene
Overview
Description
1-(Chloromethyl)-2-vinylbenzene is an organic compound with the chemical formula C9H9Cl It is a derivative of benzene, where a chloromethyl group (-CH2Cl) and a vinyl group (-CH=CH2) are attached to the benzene ring
Preparation Methods
1-(Chloromethyl)-2-vinylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of styrene (vinylbenzene). This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require low temperatures to control the reactivity and yield of the desired product.
Industrial production methods may involve the gas-phase photochemical reaction of toluene with chlorine, which produces benzyl chloride as an intermediate. This intermediate can then undergo further reactions to introduce the vinyl group .
Chemical Reactions Analysis
1-(Chloromethyl)-2-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The vinyl group can also participate in polymerization reactions, forming polymers with various applications.
Common reagents and conditions used in these reactions include catalysts like aluminum chloride, zinc chloride, and conditions such as low temperatures and controlled atmospheres to prevent unwanted side reactions .
Scientific Research Applications
1-(Chloromethyl)-2-vinylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals, resins, and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-vinylbenzene involves its reactivity due to the presence of both the chloromethyl and vinyl groups. The chloromethyl group can undergo nucleophilic substitution, while the vinyl group can participate in addition and polymerization reactions. These reactions are facilitated by the electron-rich benzene ring, which stabilizes intermediates and transition states during the reactions .
Comparison with Similar Compounds
1-(Chloromethyl)-2-vinylbenzene can be compared with other similar compounds such as:
Benzyl Chloride (Chloromethylbenzene): Similar in structure but lacks the vinyl group, making it less reactive in polymerization reactions.
Styrene (Vinylbenzene): Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-2-vinylbenzene: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-(chloromethyl)-2-ethenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-8-5-3-4-6-9(8)7-10/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSEIIDJBCSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177095 | |
Record name | 1-(Chloromethyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22570-84-9 | |
Record name | 1-(Chloromethyl)-2-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22570-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Vinylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Chloromethyl)-2-vinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-2-vinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-VINYLBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11K9944ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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